3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea
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Overview
Description
3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidinone ring, a fluorophenyl group, and a sulfamoylphenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorobenzene derivative reacts with the pyrrolidinone intermediate.
Attachment of the Sulfamoylphenyl Group: This is usually done through a coupling reaction, such as a Suzuki or Heck reaction, using a sulfamoylphenyl halide and the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenated reagents, catalysts like palladium or copper, under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving inflammation or cancer.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it could inhibit an enzyme involved in a metabolic pathway, thereby altering the pathway’s activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea
- 3-[1-(4-bromophenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea
- 3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea
Uniqueness
What sets 3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea apart from similar compounds is the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.
Biological Activity
The compound 3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of the compound is C17H19FN4O4S, with a molecular weight of approximately 392.42 g/mol. The structure features a pyrrolidinone ring, a urea functional group, and various aromatic substituents, which contribute to its unique chemical properties.
Table 1: Structural Features of the Compound
Feature | Description |
---|---|
Molecular Formula | C17H19FN4O4S |
Molecular Weight | 392.42 g/mol |
Functional Groups | Pyrrolidinone, Urea |
Aromatic Substituents | 4-Fluorophenyl, 4-Sulfamoylphenyl |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of Pyrrolidinone : Reaction of 4-fluorobenzaldehyde with pyrrolidinone under controlled conditions.
- Urea Formation : The intermediate is then reacted with 4-sulfamoylphenyl isocyanate to yield the final product.
This process often requires specific catalysts and temperature controls to ensure high yield and purity.
Biological Activity
Preliminary studies indicate that This compound exhibits a range of biological activities:
- Antiviral Activity : The compound has shown potential in inhibiting various viruses, including HIV and HSV-1, with moderate protection rates observed in vitro .
- Antibacterial Properties : Similar compounds have demonstrated activity against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that this compound may also possess antibacterial characteristics .
- Enzyme Inhibition : The structural components suggest potential interactions with specific enzymes or receptors, which could lead to therapeutic effects in diseases associated with these targets.
The mechanism by which this compound exerts its biological effects is likely multifaceted. The fluorophenyl group may enhance binding affinity to specific proteins, while the sulfamoyl group could improve solubility and reactivity. This combination may facilitate inhibition of key enzymes or receptors involved in disease processes.
Mechanism | Description |
---|---|
Enzyme Inhibition | Potential to inhibit key metabolic enzymes |
Receptor Binding | Enhanced affinity due to structural components |
Antiviral Activity | Interaction with viral replication mechanisms |
Case Studies
Research has highlighted several case studies where derivatives similar to this compound have been evaluated for their biological activities:
- Antiviral Screening : A study evaluated various piperazine derivatives against HIV-1 and found that fluorophenyl derivatives exhibited significant antiviral properties .
- Antibacterial Evaluation : Compounds structurally related to this urea have been tested against common bacterial pathogens, showing promising results in inhibiting growth .
Future Research Directions
Further research is needed to fully elucidate the biological activity of This compound . Key areas for future investigation include:
- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME).
- In vivo studies to confirm efficacy observed in vitro.
- Exploration of structural modifications to enhance potency and selectivity against specific biological targets.
Properties
IUPAC Name |
1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-[2-(4-sulfamoylphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O4S/c20-14-3-5-16(6-4-14)24-12-15(11-18(24)25)23-19(26)22-10-9-13-1-7-17(8-2-13)29(21,27)28/h1-8,15H,9-12H2,(H2,21,27,28)(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSFRBCIFXYLFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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